molecular formula C13H16ClNO2 B1487601 [1-(3-Chlorobenzoyl)piperidin-3-yl]methanol CAS No. 1082862-16-5

[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol

Cat. No. B1487601
CAS RN: 1082862-16-5
M. Wt: 253.72 g/mol
InChI Key: FNQAZPYJVJIWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzoyl)piperidin-3-yl]methanol, also known as CPP-3, is an organic compound that is used in a variety of scientific applications. It is a derivative of piperidine and is synthesized from the reaction of piperidine and 3-chlorobenzoyl chloride. CPP-3 is a white crystalline solid and is soluble in water, methanol, and ethanol. It is a versatile compound that has been used in a wide range of scientific research applications.

Scientific Research Applications

  • Synthesis Techniques and Crystal Structures : Research has detailed the synthesis and crystal structure of compounds closely related to "[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol." For instance, studies have reported on the condensation reactions used to synthesize compounds with piperidin-yl]methanol structures, employing techniques such as condensation with sulfonyl chlorides in specific solvents like methylene dichloride, and base catalysis using triethylamine. These processes have led to compounds whose structures were elucidated using X-ray crystallography, revealing chair conformations of piperidine rings and specific geometric arrangements around sulfur atoms (Girish et al., 2008); (Benakaprasad et al., 2007).

  • Potential Applications : While the direct applications of "this compound" were not identified in the literature, the research on similar compounds hints at potential fields of application. For example, stereochemistry studies of ionic thiol addition to acetylenic ketones have explored the synthesis pathways and isomer formations, which could be relevant in pharmaceutical synthesis or material science (Omar & Basyouni, 1974). Moreover, the resolution of racemic mixtures and the synthesis of compounds with specific stereochemical configurations suggest applications in the development of active pharmaceutical ingredients and the study of their mechanisms of action (Gizur et al., 1996).

properties

IUPAC Name

(3-chlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQAZPYJVJIWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.